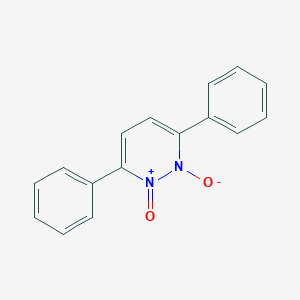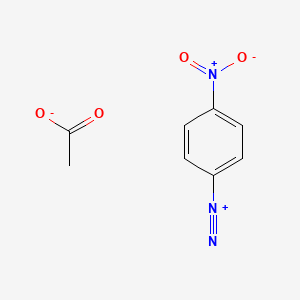
Benzenediazonium, 4-nitro-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 4-nitro-, acetate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. The 4-nitro- substituent indicates the presence of a nitro group (-NO₂) at the para position relative to the diazonium group. The acetate part of the name suggests that the compound is associated with an acetate ion (CH₃COO⁻). This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenediazonium, 4-nitro-, acetate can be synthesized through the diazotization of 4-nitroaniline. The process involves the reaction of 4-nitroaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid. The reaction is typically carried out at low temperatures (0-5°C) to prevent decomposition of the diazonium salt .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure the stability of the diazonium salt. The use of automated systems and precise temperature control helps in maintaining the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-nitro-, acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxyl groups, and cyanides.
Coupling Reactions: The diazonium ion can react with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and copper(I) cyanide.
Coupling Reactions: Phenols and aromatic amines are dissolved in alkaline solutions and reacted with the diazonium salt at low temperatures to form azo compounds.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Products include azo dyes and pigments.
Scientific Research Applications
Benzenediazonium, 4-nitro-, acetate has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules and surfaces for biomedical applications.
Medicine: It is used in the development of diagnostic tools and drug delivery systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenediazonium, 4-nitro-, acetate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, including substitution and coupling reactions. In substitution reactions, the diazonium group is replaced by a nucleophile, resulting in the formation of a new compound. In coupling reactions, the diazonium ion reacts with an aromatic compound to form an azo compound .
Comparison with Similar Compounds
Benzenediazonium, 4-nitro-, acetate can be compared with other diazonium salts such as benzenediazonium chloride and benzenediazonium tetrafluoroborate. While all these compounds share the diazonium group, their reactivity and applications can vary based on the substituents and counterions present .
Similar Compounds
Benzenediazonium Chloride: Used in similar substitution and coupling reactions but with different reactivity due to the chloride ion.
Benzenediazonium Tetrafluoroborate: Known for its stability and used in various organic synthesis reactions.
This compound stands out due to the presence of the nitro group, which can influence its reactivity and applications in specific chemical processes.
Properties
CAS No. |
61694-11-9 |
|---|---|
Molecular Formula |
C8H7N3O4 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
4-nitrobenzenediazonium;acetate |
InChI |
InChI=1S/C6H4N3O2.C2H4O2/c7-8-5-1-3-6(4-2-5)9(10)11;1-2(3)4/h1-4H;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
LZOXVDBQYCHFFN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


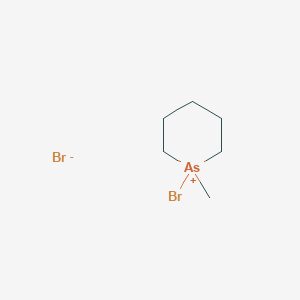
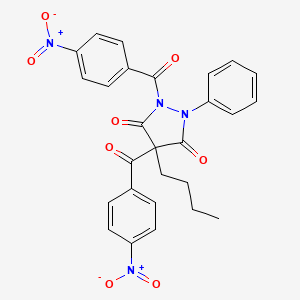
![2-[(Pyrrolidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14553203.png)
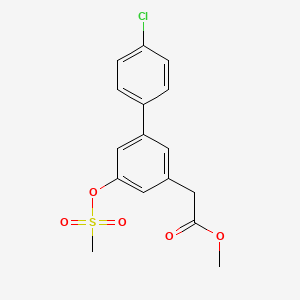

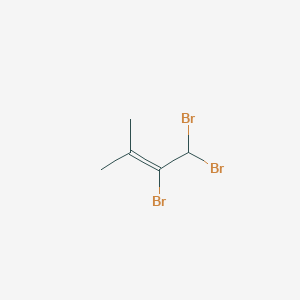
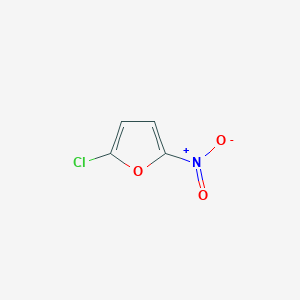
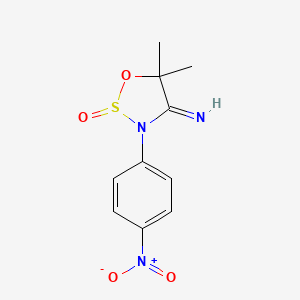
![4-(Propan-2-yl)-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14553235.png)
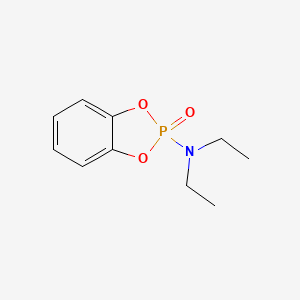

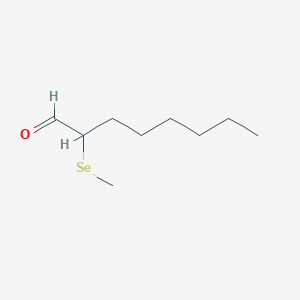
![1,1'-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14553245.png)
